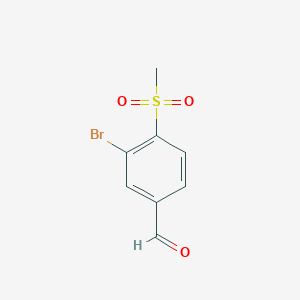

3-Bromo-4-(methylsulfonyl)benzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVXLUIYQIQWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611639 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254878-96-1 | |

| Record name | 3-Bromo-4-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde (CAS: 254878-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-(methylsulfonyl)benzaldehyde, a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of targeted therapies, particularly kinase inhibitors.

Core Compound Data

3-Bromo-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde containing a bromine atom and a methylsulfonyl group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis.[1] The strongly electron-withdrawing methylsulfonyl group influences the reactivity of the aromatic ring, while the bromo and aldehyde functionalities provide sites for further chemical modifications.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde is presented below.

| Property | Value | Source |

| CAS Number | 254878-96-1 | |

| Molecular Formula | C₈H₇BrO₃S | |

| Molecular Weight | 263.11 g/mol | |

| Appearance | White to yellow solid | |

| Purity | ≥97% | |

| Predicted Boiling Point | 426.6 ± 45.0 °C at 760 Torr | |

| Predicted Density | 1.654 ± 0.06 g/cm³ | |

| Storage | Room temperature, in a dry, inert atmosphere | [1] |

| ¹H NMR (Predicted) | Aldehydic proton: ~9.9-10.1 ppm (s, 1H), Aromatic protons: complex pattern, Methyl protons (-SO₂CH₃): ~3.1-3.3 ppm (s, 3H) | |

| ¹³C NMR (Predicted) | Carbonyl carbon: ~190-192 ppm, Aromatic carbons: ~120-145 ppm, Methyl carbon: ~44-46 ppm |

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

The primary synthetic route to 3-Bromo-4-(methylsulfonyl)benzaldehyde is the regioselective electrophilic bromination of 4-(methylsulfonyl)benzaldehyde.[1] The methylsulfonyl group is a meta-director, guiding the bromine atom to the 3-position on the benzene ring.[1]

Experimental Protocol: Regioselective Bromination

This protocol is based on established methods for the bromination of deactivated aromatic compounds.

Materials:

-

4-(Methylsulfonyl)benzaldehyde

-

N-Bromosuccinimide (NBS)[2]

-

Sulfuric acid (concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution.

-

In a separate beaker, dissolve N-Bromosuccinimide (1.05 eq) in dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding it to a chilled aqueous solution of sodium sulfite to neutralize any unreacted bromine.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Bromo-4-(methylsulfonyl)benzaldehyde as a white to yellow solid.

Caption: Synthetic workflow for 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Application in Drug Development: Kinase Inhibitors

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable precursor in the synthesis of kinase inhibitors, which are a class of targeted cancer therapeutics.[3] The aldehyde group can be readily converted into various heterocyclic systems, such as benzimidazoles, which are known to be effective scaffolds for kinase inhibition.

Synthesis of Benzimidazole-Based Kinase Inhibitors

The synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde.

Experimental Protocol: Synthesis of a 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole Derivative

Materials:

-

3-Bromo-4-(methylsulfonyl)benzaldehyde

-

o-Phenylenediamine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the 2-(3-Bromo-4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole derivative.

Caption: Synthesis of a benzimidazole derivative.

Mechanism of Action: Inhibition of Bcr-Abl Kinase Signaling

Derivatives of 3-Bromo-4-(methylsulfonyl)benzaldehyde have been investigated as inhibitors of the Bcr-Abl tyrosine kinase.[4] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[5][6] It activates several downstream signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8]

The benzimidazole derivatives synthesized from 3-Bromo-4-(methylsulfonyl)benzaldehyde can act as ATP-competitive inhibitors of the Bcr-Abl kinase.[9][10] They bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.[11]

Caption: Mechanism of Bcr-Abl kinase inhibition.

Conclusion

3-Bromo-4-(methylsulfonyl)benzaldehyde is a crucial building block for the synthesis of complex organic molecules, particularly for the development of targeted cancer therapies. Its unique structural features allow for versatile chemical modifications, leading to the creation of potent kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in their drug discovery and development efforts.

References

- 1. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. 3-Bromo-4-(methylsulfonyl)benzaldehyde [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, makes it a versatile intermediate in the synthesis of a wide range of complex organic molecules. This is particularly true in the field of medicinal chemistry, where it is a key precursor for the development of kinase inhibitors for cancer therapy and other bioactive compounds.[1][2] The electron-withdrawing properties of the methylsulfonyl group and the strategic placement of the bromine atom significantly influence the reactivity of the benzaldehyde ring, enabling a variety of chemical transformations.

Core Physical Properties

The physical characteristics of 3-Bromo-4-(methylsulfonyl)benzaldehyde are fundamental to its handling, storage, and application in chemical synthesis. A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃S | [1][2] |

| Molecular Weight | 263.11 g/mol | [1][2] |

| Appearance | White to yellow solid | |

| Purity | ≥97% | |

| CAS Number | 254878-96-1 | [1] |

| Predicted Boiling Point | 426.6 ± 45.0 °C at 760 Torr | |

| Predicted Density | 1.654 ± 0.06 g/cm³ | |

| Storage | Room temperature or refrigerated (2-8°C), in a dry, sealed container, preferably under an inert atmosphere. | [1] |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, the solubility of the related compound, 4-(methylsulfonyl)benzaldehyde, has been studied in various organic solvents.[3] The solubility of 4-(methylsulfonyl)benzaldehyde increases with temperature and follows the general order of acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[3] It is anticipated that 3-Bromo-4-(methylsulfonyl)benzaldehyde would exhibit a similar qualitative solubility trend, being soluble in polar aprotic solvents and less soluble in nonpolar solvents.

Experimental Protocols

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

A common laboratory-scale synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde. The strong electron-withdrawing nature of the methylsulfonyl group directs the incoming bromine atom to the meta position.[1]

Reaction Scheme:

Detailed Protocol:

While a specific, detailed protocol for this exact transformation is not available in the searched literature, a general procedure for the bromination of an aromatic aldehyde can be adapted. For instance, a procedure for the bromination of 4-fluorobenzaldehyde involves the dropwise addition of bromine to a mixture of the starting material, oleum, and a catalyst like zinc bromide at a controlled temperature.[4] The reaction is typically stirred for several hours, and the crude product is then isolated by quenching the reaction mixture in water and separating the organic layer.[4] Purification is generally achieved through recrystallization or column chromatography.

The experimental workflow for a typical synthesis and characterization process is illustrated in the diagram below.

Caption: A generalized workflow for the synthesis and characterization of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Characterization

The structural elucidation and purity assessment of 3-Bromo-4-(methylsulfonyl)benzaldehyde are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded), the aromatic protons (with characteristic splitting patterns due to their relative positions), and the methyl protons of the sulfonyl group (a singlet in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon of the sulfonyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include the C=O stretch of the aldehyde, the S=O stretches of the sulfonyl group, and the C-Br stretch.

Role in Drug Discovery: A Precursor to Kinase Inhibitors

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[5] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[6][7][8] Dysregulation of kinase activity is a hallmark of many cancers.

This benzaldehyde derivative is particularly useful in the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[6][7] These receptors are key mediators of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[6][9]

The aldehyde group can be readily converted into other functional groups to build the core scaffold of the inhibitor, while the bromo substituent provides a handle for introducing further diversity through cross-coupling reactions.

Representative Signaling Pathway: VEGFR-2

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival.[6][10][11][12][13] Inhibitors designed from precursors like 3-Bromo-4-(methylsulfonyl)benzaldehyde can block this pathway, thereby inhibiting tumor-induced angiogenesis.

Caption: A simplified representation of the VEGFR-2 signaling pathway, a key target for kinase inhibitors in cancer therapy.

References

- 1. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 2. 3-Bromo-4-(methylsulfonyl)benzaldehyde [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. PDGFRB - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. PDGFRB gene: MedlinePlus Genetics [medlineplus.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. sinobiological.com [sinobiological.com]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-4-(methylsulfonyl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of the compound 3-Bromo-4-(methylsulfonyl)benzaldehyde, a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research.

Compound Identification and Properties

The key molecular identifiers and physical data for 3-Bromo-4-(methylsulfonyl)benzaldehyde are summarized below. This compound's structure, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, offers multiple reaction sites for constructing more complex molecules.[1]

| Identifier | Value | Source |

| Chemical Name | 3-Bromo-4-(methylsulfonyl)benzaldehyde | N/A |

| Molecular Formula | C₈H₇BrO₃S | [1][2] |

| Molecular Weight | 263.11 g/mol | [1][2][3] |

| CAS Number | 254878-96-1 | [1][4] |

| Appearance | White to yellow solid | [1][2] |

| InChI Key | VQVXLUIYQIQWLH-UHFFFAOYSA-N | [1] |

References

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 3-Bromo-4-(methylsulfonyl)benzaldehyde, a valuable intermediate in pharmaceutical and agrochemical research.[1] The unique arrangement of an aldehyde, a bromine atom, and a methylsulfonyl group on the benzene ring makes it a versatile scaffold for the synthesis of complex, biologically active molecules.[1] This document outlines the primary synthesis strategies, provides detailed experimental protocols for key steps, and presents quantitative data to aid in methodological selection and optimization.

Synthetic Strategies

Two principal synthetic routes have been identified for the preparation of 3-Bromo-4-(methylsulfonyl)benzaldehyde. The selection of a particular route may depend on the availability of starting materials, scalability, and desired purity of the final product.

Route A: Regioselective Bromination of 4-(Methylsulfonyl)benzaldehyde

This approach involves the direct bromination of 4-(methylsulfonyl)benzaldehyde. The strongly electron-withdrawing nature of the methylsulfonyl group directs the electrophilic substitution to the meta-position, yielding the desired 3-bromo isomer.[1] This method is a common laboratory-scale approach.[1]

Route B: Nucleophilic Aromatic Substitution of 3-Bromo-4-fluorobenzaldehyde

This two-step route commences with the bromination of 4-fluorobenzaldehyde to produce 3-bromo-4-fluorobenzaldehyde. Subsequently, the fluorine atom is displaced by a methylsulfonyl group via nucleophilic aromatic substitution using a suitable sulfinate salt, such as sodium methanesulfinate.[1] This route offers versatility for the synthesis of various 4-alkylsulfonyl analogues.[1]

Experimental Protocols

Detailed methodologies for the key transformations in the synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde are provided below.

Route B, Step 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde

This protocol is adapted from a patented, high-yield procedure utilizing ultrasonic assistance.[2]

Materials and Reagents:

-

4-fluorobenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Sodium bromide (NaBr)

-

35% Hydrochloric acid (HCl)

-

8% Sodium hypochlorite (NaClO) aqueous solution

-

Pure water

Procedure:

-

Solution A Preparation: In a suitable reaction vessel, dissolve 1 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane.

-

Solution B Preparation: In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water. While stirring, add 100 mL of 35% hydrochloric acid.

-

Reaction Initiation: Mix Solution A and Solution B at a temperature of 20-25 °C.

-

Bromination: While stirring the mixture, initiate ultrasonic waves and add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour.

-

Reaction Completion and Work-up: After the addition is complete, continue ultrasonic treatment and stirring for 30 minutes. Allow the mixture to stand for 15 minutes for phase separation.

-

Purification: Separate the dichloromethane phase and wash it with water until neutral. Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by bulk melting crystallization at 31 °C to yield pure 3-bromo-4-fluorobenzaldehyde.[2]

Route B, Step 2: Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

This generalized protocol is based on the established reactivity of 3-bromo-4-fluorobenzaldehyde with sulfinate salts.[1]

Materials and Reagents:

-

3-Bromo-4-fluorobenzaldehyde

-

Sodium methanesulfinate (CH₃SO₂Na)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-fluorobenzaldehyde in an anhydrous polar aprotic solvent.

-

Nucleophilic Substitution: Add an excess (typically 1.5 to 2 equivalents) of sodium methanesulfinate to the solution.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the key intermediate, 3-bromo-4-fluorobenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 4-fluorobenzaldehyde | [2] |

| Product | 3-bromo-4-fluorobenzaldehyde | [2] |

| Yield | 91.9% | [2] |

| Purity | 99.4% | [2] |

Synthesis Route Visualization

The following diagrams illustrate the logical workflow of the described synthetic routes.

References

A Technical Guide to 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Key Intermediate in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Bromo-4-(methylsulfonyl)benzaldehyde is a polyfunctional aryl aldehyde intermediate of significant importance in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its unique structure, featuring an aldehyde, a bromine atom, and a methylsulfonyl group, offers a versatile scaffold for a wide array of chemical transformations.[1] This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a pivotal building block in the development of complex, biologically active molecules.

Chemical Identity and Structure

The formal IUPAC name for the compound is 3-bromo-4-(methylsulfonyl)benzaldehyde .[2] Its structure consists of a benzene ring substituted with a formyl (aldehyde) group, a bromine atom at position 3, and a methylsulfonyl group at position 4. The strongly electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the aromatic ring, which is key to its reactivity and utility in synthesis.[1]

Caption: Chemical structure of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Physicochemical Properties

This compound is typically supplied as a white to yellow solid.[1][2] For optimal stability, it should be stored in a dry, sealed container, preferably under an inert atmosphere like nitrogen, at either room temperature or refrigerated (2-8°C).[1]

| Property | Value | Reference |

| IUPAC Name | 3-bromo-4-(methylsulfonyl)benzaldehyde | [2] |

| CAS Number | 254878-96-1 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃S | [1][2][3] |

| Molecular Weight | 263.11 g/mol | [1][2][3] |

| Physical Form | White to yellow solid | [1][2] |

| Purity | ≥97% | [2][3] |

| InChI Key | VQVXLUIYQIQWLH-UHFFFAOYSA-N | [1][2] |

| Storage | Room temperature, dry | [1][3] |

Synthetic Utility and Chemical Reactivity

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable building block due to its three distinct functional handles, which allow for controlled, stepwise modifications.[1] This versatility makes it a cornerstone for constructing complex molecular architectures, particularly in medicinal chemistry for structure-activity relationship (SAR) studies.[3]

The reactivity at each functional group can be summarized as follows:

-

Aldehyde Group: Serves as a versatile site for nucleophilic addition and condensation reactions, enabling the synthesis of Schiff bases, chalcones, and heterocyclic systems like 1,2,4,5-tetrasubstituted imidazoles.[1] It can also be reduced to an alcohol or oxidized to a carboxylic acid.[1]

-

Bromine Atom: Positioned at the 3-position, it acts as an excellent leaving group for further functionalization.[1] This site is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution, allowing for the introduction of diverse molecular fragments.[1]

-

Methylsulfonyl Group: As a strong electron-withdrawing group, it deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.[1] It also serves as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.[1]

Caption: Synthetic versatility of 3-Bromo-4-(methylsulfonyl)benzaldehyde.

Experimental Protocols: Synthesis

A common laboratory-scale approach for synthesizing 3-Bromo-4-(methylsulfonyl)benzaldehyde involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[1] The potent meta-directing effect of the electron-withdrawing sulfonyl group at the 4-position guides the bromine atom to the desired 3-position.[1]

Reaction: Oxidation of 3-bromo-4-fluoro-benzyl alcohol to 3-bromo-4-fluoro-benzaldehyde.

Materials:

-

3-bromo-4-fluoro-benzyl alcohol (20.5 g, 0.1 mol)

-

Methylene chloride (250 ml + 100 ml for extraction)

-

Sulphuric acid (29.4 g, 0.3 mol)

-

Water (50 ml + 100 ml + 100 ml + 100 ml)

-

Aliquat 336 (tricapryl-methyl-ammonium chloride) (2 ml)

-

Potassium dichromate (9.7 g, 0.033 mol)

-

Saturated sodium bicarbonate solution (100 ml)

-

Sodium sulphate (for drying)

Procedure:

-

A solution of 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 250 ml of methylene chloride is prepared at room temperature.[4]

-

A mixture of 29.4 g (0.3 mol) of sulphuric acid, 50 ml of water, and 2 ml of Aliquat 336 is added to the solution.[4]

-

Potassium dichromate (9.7 g, 0.033 mol) is subsequently added to the reaction mixture. The temperature is maintained at approximately 25°C for 2 hours, with slight cooling if necessary.[4]

-

After the reaction period, 100 ml of water is added. The organic phase is separated, and the aqueous phase is extracted again with 100 ml of methylene chloride.[4]

-

The combined organic phases are washed twice with 100 ml of water, once with 100 ml of saturated sodium bicarbonate solution, and once more with 100 ml of water.[4]

-

The organic layer is dried over sodium sulphate and the solvent is evaporated in vacuo.[4]

-

The resulting residue is distilled to yield 3-bromo-4-fluoro-benzaldehyde.[4]

Applications in Drug Discovery

This compound is a high-value intermediate used extensively in the development of novel therapeutics.[1]

-

Kinase Inhibitors: It is a key intermediate in the synthesis of kinase inhibitors for cancer treatment.[3] The scaffold allows for the construction of complex aromatic frameworks that can be optimized for high binding affinity and metabolic stability in drug candidates.[3]

-

Bioactive Molecules: It is utilized in the preparation of sulfone-containing molecules with demonstrated anti-inflammatory and antiproliferative properties.[3]

-

Medicinal Chemistry: The ability to selectively modify the three functional groups makes it an ideal tool for SAR studies, enabling chemists to fine-tune the electronic and steric properties of a lead compound to enhance its therapeutic profile.[1]

References

An In-Depth Technical Guide on the Solubility of 3-Bromo-4-(methylsulfonyl)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the presence of three functional groups: an aldehyde, a bromine atom, and a methylsulfonyl group, which offer versatile handles for chemical modifications. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation. This guide provides an overview of its known solubility characteristics, experimental protocols for solubility determination, and comparative data from a related compound.

Physicochemical Properties

-

Molecular Formula: C₈H₇BrO₃S[1]

-

Storage: Should be stored in a sealed container under a dry, inert atmosphere at room temperature or refrigerated (2-8°C) for optimal stability.[1]

Solubility Profile of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Direct quantitative solubility data (e.g., in g/100 mL or mol/L) for 3-Bromo-4-(methylsulfonyl)benzaldehyde in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative information from synthetic procedures provides some insights into suitable solvents.

Qualitative Solubility Observations:

-

N-methyl-2-pyrrolidone (NMP): Mentioned as a solvent that can improve solubility, particularly in substitution reactions.[1]

-

Dichloromethane (DCM): Utilized as a solvent for bromination reactions, suggesting at least moderate solubility.[1]

The strong electron-withdrawing nature of the methylsulfonyl group and the presence of the bromine atom contribute to the molecule's polarity, which influences its solubility in different organic solvents.

Comparative Solubility Data: 4-(Methylsulfonyl)benzaldehyde

To provide a quantitative perspective, this section presents solubility data for the structurally related compound, 4-(methylsulfonyl)benzaldehyde, which lacks the bromine atom. A study by Cong et al. (2016) experimentally determined the solubility of 4-(methylsulfonyl)benzaldehyde in nine organic solvents at various temperatures.[3] This data can serve as a useful reference for estimating the solubility behavior of its brominated analogue.

Table 1: Molar Fraction Solubility (x) of 4-(methylsulfonyl)benzaldehyde in Various Organic Solvents at Different Temperatures (K) [3]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |

| 283.15 | 0.0389 | 0.0321 | 0.0235 | 0.0211 | 0.0256 | 0.0899 | 0.0789 | 0.0298 | 0.0456 |

| 288.15 | 0.0465 | 0.0385 | 0.0281 | 0.0252 | 0.0306 | 0.1075 | 0.0943 | 0.0356 | 0.0545 |

| 293.15 | 0.0556 | 0.0461 | 0.0336 | 0.0301 | 0.0366 | 0.1285 | 0.1127 | 0.0425 | 0.0651 |

| 298.15 | 0.0664 | 0.0551 | 0.0401 | 0.0359 | 0.0437 | 0.1536 | 0.1347 | 0.0508 | 0.0778 |

| 303.15 | 0.0794 | 0.0658 | 0.0479 | 0.0429 | 0.0522 | 0.1836 | 0.1609 | 0.0607 | 0.0929 |

| 308.15 | 0.0948 | 0.0786 | 0.0572 | 0.0512 | 0.0623 | 0.2194 | 0.1922 | 0.0725 | 0.1110 |

| 313.15 | 0.1132 | 0.0939 | 0.0683 | 0.0612 | 0.0744 | 0.2621 | 0.2296 | 0.0866 | 0.1326 |

| 318.15 | 0.1352 | 0.1121 | 0.0816 | 0.0731 | 0.0889 | 0.3131 | 0.2743 | 0.1034 | 0.1584 |

Data extracted from the Journal of Chemical & Engineering Data, 2016, 61 (4), pp 1592–1598.[3]

The solubility of 4-(methylsulfonyl)benzaldehyde was found to be highest in acetone and lowest in 2-propanol across the studied temperature range.[3] It is anticipated that 3-Bromo-4-(methylsulfonyl)benzaldehyde will exhibit a similar trend, although the presence of the bromine atom may alter the absolute solubility values due to changes in molecular weight, polarity, and crystal lattice energy.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 3-Bromo-4-(methylsulfonyl)benzaldehyde in an organic solvent using the static equilibrium method.

Objective: To determine the equilibrium solubility of 3-Bromo-4-(methylsulfonyl)benzaldehyde in a given organic solvent at a specific temperature.

Materials:

-

3-Bromo-4-(methylsulfonyl)benzaldehyde

-

Selected organic solvent(s) of high purity

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled water bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Preparation: a. Prepare a series of jacketed glass vessels, one for each solvent and temperature point to be tested. b. Add a known excess amount of 3-Bromo-4-(methylsulfonyl)benzaldehyde to each vessel to ensure that a solid phase remains at equilibrium. c. Add a known volume or mass of the desired organic solvent to each vessel.

-

Equilibration: a. Place the vessels in the temperature-controlled water bath set to the desired temperature. b. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. c. Allow the mixture to equilibrate for a sufficient amount of time (typically several hours to days) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sampling and Analysis: a. Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. d. Record the mass of the collected filtrate. e. Dilute the filtrate with a known volume of a suitable solvent for analysis. f. Analyze the concentration of 3-Bromo-4-(methylsulfonyl)benzaldehyde in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Calculation: a. From the measured concentration and the dilution factor, calculate the concentration of 3-Bromo-4-(methylsulfonyl)benzaldehyde in the saturated solution. b. Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solid-liquid solubility.

Conclusion

While specific quantitative solubility data for 3-Bromo-4-(methylsulfonyl)benzaldehyde remains to be published, this guide provides a framework for researchers working with this compound. Qualitative information suggests its solubility in polar aprotic solvents like NMP and halogenated solvents like dichloromethane. The provided quantitative data for the closely related 4-(methylsulfonyl)benzaldehyde offers a valuable point of reference for solvent selection and experimental design. The detailed experimental protocol and workflow diagram offer a practical guide for laboratories to determine the solubility of this compound in-house, which is essential for optimizing reaction conditions, purification processes, and formulation development.

References

A Technical Guide to the Regioselective Bromination of 4-(Methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the regioselective bromination of 4-(methylsulfonyl)benzaldehyde, a key transformation in the synthesis of valuable chemical intermediates. The presence of two deactivating, meta-directing groups on the aromatic ring, the formyl (-CHO) and the methylsulfonyl (-SO₂CH₃), dictates a specific substitution pattern, leading predominantly to the formation of 3-bromo-4-(methylsulfonyl)benzaldehyde. This document provides a comprehensive overview of the reaction, including directing effects, a detailed experimental protocol, and relevant data.

Principles of Regioselectivity

The regiochemical outcome of the electrophilic bromination of 4-(methylsulfonyl)benzaldehyde is governed by the electronic properties of the existing substituents. Both the aldehyde and the methylsulfonyl groups are electron-withdrawing, thereby deactivating the aromatic ring towards electrophilic attack.[1][2] According to the principles of electrophilic aromatic substitution, these deactivating groups direct incoming electrophiles to the meta position relative to themselves.[3][4]

In the case of 4-(methylsulfonyl)benzaldehyde, the C3 and C5 positions are meta to the formyl group, while the C2 and C6 positions are ortho and the C4 position is para. Similarly, the C2 and C6 positions are meta to the methylsulfonyl group. The directing effects of both substituents are therefore in agreement, strongly favoring substitution at the C3 (and C5) position. The methylsulfonyl group is a stronger deactivating group than the aldehyde group, further reinforcing this regioselectivity.[5] The reaction, therefore, yields 3-bromo-4-(methylsulfonyl)benzaldehyde as the major product.

Reaction Data

The following table summarizes typical reaction conditions and outcomes for the bromination of deactivated aromatic aldehydes. Please note that specific yields for the bromination of 4-(methylsulfonyl)benzaldehyde may vary and should be optimized for specific laboratory conditions.

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Product | Reference |

| 4-Hydroxybenzaldehyde | Bromine | Dichloroethane/H₂SO₄/H₂O₂ | 0 | 88 | 3-Bromo-4-hydroxybenzaldehyde | (Adapted from[2]) |

| Acetanilide | N-Bromosuccinimide (NBS) | Acetonitrile/HCl (cat.) | Room Temp. | High | 4'-Bromoacetanilide | [6] |

| General Deactivated Arenes | Tribromoisocyanuric acid | Trifluoroacetic acid | Room Temp. | Good | Monobrominated arenes | [7] |

Experimental Protocol

The following is a detailed experimental protocol for the regioselective bromination of 4-(methylsulfonyl)benzaldehyde. This procedure is adapted from a similar transformation and should be considered a starting point for optimization.[2]

Materials:

-

4-(Methylsulfonyl)benzaldehyde

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or Iron powder

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃) solution, saturated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in dichloromethane. Add a catalytic amount of iron(III) bromide (0.05 eq). If using iron powder, add it and a small crystal of iodine to generate the catalyst in situ.

-

Bromination: Cool the reaction mixture in an ice bath to 0 °C. From the dropping funnel, add a solution of bromine (1.05 eq) in dichloromethane dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears. Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Precautions: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Visualizations

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 4-(methylsulfonyl)benzaldehyde.

Caption: Mechanism of electrophilic bromination.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.

Caption: Experimental workflow for the synthesis.

Logical Relationship of Directing Effects

This diagram illustrates the logical relationship of the directing effects of the substituents on the aromatic ring.

Caption: Directing effects in the bromination reaction.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 3. Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]

- 5. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

The Methylsulfonyl Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Effects

For Researchers, Scientists, and Drug Development Professionals

The methylsulfonyl group (-SO₂CH₃) is a powerhouse in the world of functional groups, prized for its strong electron-withdrawing capabilities that significantly influence molecular properties. This guide provides a comprehensive technical overview of these effects, offering quantitative data, detailed experimental protocols, and visual representations of its impact on chemical reactivity and biological systems. Its applications are wide-ranging, from tuning the acidity of phenols and anilines to serving as a key pharmacophore in blockbuster drugs.

Quantifying the Electron-Withdrawing Strength

The electron-withdrawing nature of the methylsulfonyl group is quantitatively captured by substituent constants such as Hammett (σ) and Taft (σ*) parameters. These values are crucial for predicting the group's influence on reaction rates and equilibria.

Table 1: Hammett and Taft Substituent Constants for the Methylsulfonyl Group

| Constant | Value | Description |

| Hammett (σ) | ||

| σ_meta_ | 0.68 | Represents the electronic effect from the meta position, primarily inductive. |

| σ_para_ | 0.72 | Represents the electronic effect from the para position, a combination of inductive and resonance effects. |

| Taft (σ)* | ~1.3 | Quantifies the polar (inductive) effect of the group, independent of resonance. |

Note: Hammett constants are derived from the ionization of substituted benzoic acids in water at 25°C.[1] Taft constants are determined from the hydrolysis of esters.[2]

The strong positive values of the Hammett constants indicate that the methylsulfonyl group is a powerful electron-withdrawing group, both through inductive and resonance effects.[1] This is a consequence of the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density.

Impact on Acidity and Basicity

The potent electron-withdrawing nature of the methylsulfonyl group has a profound impact on the pKa of acidic and basic compounds. By stabilizing the conjugate base or protonated acid, it significantly increases acidity and decreases basicity.

Table 2: pKa Values of Phenol, Aniline, and their 4-Methylsulfonyl Derivatives

| Compound | pKa | Change in pKa (ΔpKa) |

| Phenol | 9.95 | - |

| 4-Methylsulfonylphenol | 7.83[3] | -2.12 |

| Aniline | 4.63 | - |

| 4-Methylsulfonylaniline | 1.48[4][5] | -3.15 |

The data clearly demonstrates that the presence of a para-methylsulfonyl group dramatically increases the acidity of phenol and decreases the basicity of aniline (as reflected by the lower pKa of its conjugate acid). This effect is more pronounced in aniline due to the direct resonance interaction of the amino group with the aromatic ring and the substituent.

Influence on Chemical Reactivity and Reaction Mechanisms

The electron-withdrawing properties of the methylsulfonyl group play a critical role in directing and accelerating various chemical reactions. It is a strong activating group for nucleophilic aromatic substitution and influences the rates of many other reactions, as predicted by the Hammett equation.

Nucleophilic Aromatic Substitution (SNA_r)

The methylsulfonyl group is a powerful activating group for SNAr reactions, stabilizing the negatively charged Meisenheimer intermediate.

Hammett Correlation in Reaction Kinetics

The effect of the methylsulfonyl group on reaction rates can be visualized using a Hammett plot, which correlates the logarithm of the reaction rate constant (k) with the Hammett substituent constant (σ). For reactions where a negative charge develops in the transition state, a positive slope (ρ > 0) is observed, and electron-withdrawing groups like methylsulfonyl accelerate the reaction.

Role in Medicinal Chemistry and Drug Design

The methylsulfonyl group is a prevalent motif in medicinal chemistry due to its favorable physicochemical properties. It is often used as a bioisosteric replacement for other functional groups to enhance potency, selectivity, and pharmacokinetic profiles.[6]

Case Study: Celecoxib and COX-2 Inhibition

A prime example of the methylsulfonyl group's importance in drug design is Celecoxib (Celebrex), a selective COX-2 inhibitor. The sulfonamide group, which contains the methylsulfonyl moiety, is crucial for its selective binding to the COX-2 enzyme.[1][3][6][7][8]

The mechanism of action involves the inhibition of prostaglandin synthesis from arachidonic acid.[1][3][6][7][8]

Experimental Protocols

Synthesis of a Methylsulfonyl-Containing Compound: 4-(Methylsulfonyl)acetophenone

This protocol outlines the synthesis of 4-(methylsulfonyl)acetophenone, a key intermediate in the synthesis of various pharmaceuticals. The synthesis involves the Friedel-Crafts acylation of thioanisole followed by oxidation.[6]

Workflow:

Procedure:

-

Friedel-Crafts Acylation: To a solution of thioanisole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C.

-

Slowly add acetyl chloride to the mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with ice-water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(methylthio)acetophenone.

-

Oxidation: Dissolve the crude product in a suitable solvent (e.g., acetic acid).

-

Add an oxidizing agent, such as hydrogen peroxide, and heat the mixture.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and collect the precipitate by filtration.

-

Recrystallize the solid from a suitable solvent to obtain pure 4-(methylsulfonyl)acetophenone.[6]

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of a substituted aniline, such as 4-methylsulfonylaniline.

Procedure:

-

Solution Preparation: Prepare a standard solution of the amine of known concentration in a suitable solvent system (e.g., 50% ethanol-water). Also, prepare a standard solution of a strong acid (e.g., HCl).

-

Titration Setup: Place a known volume of the amine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add the standard acid solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[9]

Spectroscopic and Computational Analysis

Spectroscopic techniques and computational chemistry provide valuable insights into the electronic structure and properties of molecules containing the methylsulfonyl group.

Table 3: Representative Spectroscopic Data for Methylsulfonylbenzene

| Technique | Observation | Interpretation |

| ¹H NMR | Aromatic protons are shifted downfield compared to benzene (δ > 7.3 ppm). The methyl protons appear as a singlet around δ 3.0-3.2 ppm.[10] | The downfield shift of aromatic protons is a direct consequence of the electron-withdrawing nature of the methylsulfonyl group, which deshields the protons. |

| ¹³C NMR | The ipso-carbon (the carbon attached to the sulfonyl group) is significantly deshielded. Other aromatic carbons are also shifted downfield. The methyl carbon appears around 44-45 ppm.[11] | The deshielding of the aromatic carbons confirms the strong electron-withdrawing inductive and resonance effects of the methylsulfonyl group. |

| FTIR | Strong, characteristic absorption bands for the sulfonyl group appear in the ranges of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[12] | These distinct vibrational frequencies are indicative of the S=O double bonds and are useful for identifying the methylsulfonyl group in a molecule. |

Computational Analysis: Electrostatic Potential Map

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution and is a powerful tool for predicting reactivity. For methylsulfonylbenzene, the MEP would show a region of high positive potential (electron deficiency) around the sulfonyl group and the aromatic ring, indicating their susceptibility to nucleophilic attack.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. enamine.net [enamine.net]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 12. researchgate.net [researchgate.net]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Key Intermediates in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of key intermediates in the synthesis of three widely recognized pharmaceutical compounds: Atorvastatin, Sildenafil, and Oseltamivir. The document outlines the synthetic pathways, focusing on critical intermediates, and presents quantitative data, detailed experimental methodologies, and visualizations of the relevant biological signaling pathways.

Atorvastatin Intermediate: (4R,6R)-tert-Butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Atorvastatin, a leading drug for treating hypercholesterolemia, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] The synthesis of its complex chiral side chain relies on a key intermediate, (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[4]

Quantitative Data

| Step | Reaction | Key Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Asymmetric Hydrogenation | Ru-BINAP catalyst | - | - | [5] |

| 2 | Cyanation and Reduction | Raney Nickel, Hydrogen | 97.6 | 99.4 (HPLC) | [6] |

| 3 | Paal-Knorr Condensation | Zinc Acetate, Tertiary Amine | ~63 | - | [7][8] |

Experimental Protocol: Synthesis of (4R,6R)-tert-Butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

This protocol is a composite of methodologies described in the literature.[5][6][9]

Step 1: Asymmetric Hydrogenation of a β-ketoester

A precursor β-ketoester is subjected to asymmetric hydrogenation using a Ruthenium-BINAP catalyst to establish the desired stereochemistry. This reaction is critical for obtaining the correct chirality in the final active pharmaceutical ingredient (API).[5]

Step 2: Synthesis of tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

This step involves the reaction of a chiral aldehyde with a cyanide source to introduce the nitrile group, which is a precursor to the final aminoethyl side chain.

Step 3: Reduction of the Nitrile to the Primary Amine

-

Materials: 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate (4.0 g, 15 mmol), saturated ammonia in methanol (80 g), Raney Nickel (1.0 g).

-

Procedure:

-

In a 250 mL autoclave, combine the nitrile intermediate, saturated ammonia in methanol, and Raney Nickel.

-

Replace the atmosphere with nitrogen twice.

-

Introduce hydrogen gas to a pressure of 12-15 atm.

-

Heat the reaction mixture to 45°C and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to 20°C and filter to remove the catalyst.

-

The filtrate is concentrated, and the residue is worked up to yield the title intermediate as a colorless oil.

-

-

Yield: 97.6%[6]

-

Purity: 99.4% (by HPLC)[6]

Signaling Pathway: Atorvastatin's Mechanism of Action

Atorvastatin's primary mechanism of action is the inhibition of HMG-CoA reductase, which disrupts the cholesterol biosynthesis pathway.[1][2][3] This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[2][10] Additionally, atorvastatin has been shown to have pleiotropic effects, including the inhibition of the TLR4/MYD88/NF-κB and PI3K/AKT signaling pathways, which may contribute to its anti-inflammatory properties.[11]

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]

- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Handling of 3-Bromo-4-(methylsulfonyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable intermediate in modern organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Its trifunctional nature, possessing an aldehyde, a bromine atom, and a methylsulfonyl group, makes it a versatile building block for the construction of complex molecules, most notably kinase inhibitors for cancer therapy.[2][3] This guide provides a comprehensive overview of the storage, handling, and key chemical properties of this important reagent, along with a detailed experimental protocol for a common synthetic application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde is presented in the table below. This data is essential for understanding its behavior and for safe and effective handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 254878-96-1 | [3] |

| Molecular Formula | C₈H₇BrO₃S | [3] |

| Molecular Weight | 263.11 g/mol | [3] |

| Physical Form | White to yellow solid | |

| Purity | ≥97% | |

| IUPAC Name | 3-bromo-4-(methylsulfonyl)benzaldehyde | |

| InChI Key | VQVXLUIYQIQWLH-UHFFFAOYSA-N |

Storage and Handling

Proper storage and handling of 3-Bromo-4-(methylsulfonyl)benzaldehyde are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Storage Conditions

For optimal stability, 3-Bromo-4-(methylsulfonyl)benzaldehyde should be stored in a tightly sealed container in a dry, well-ventilated place.[1] It is recommended to store the compound under an inert atmosphere, such as nitrogen, to prevent degradation.[1] The ideal storage temperature is room temperature or refrigerated (2-8°C).[1]

Handling Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not eat, drink, or smoke when using this product.

Synthetic Applications

3-Bromo-4-(methylsulfonyl)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions.

General Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing 3-Bromo-4-(methylsulfonyl)benzaldehyde as a starting material. This typically involves a Suzuki coupling followed by further functional group manipulations.

Caption: A generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

This section provides a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction, a common transformation involving 3-Bromo-4-(methylsulfonyl)benzaldehyde. The following procedure is a general guideline and may require optimization based on the specific boronic acid or ester used.

Suzuki-Miyaura Coupling of 3-Bromo-4-(methylsulfonyl)benzaldehyde

Objective: To synthesize a biaryl aldehyde intermediate via a palladium-catalyzed cross-coupling reaction.

Materials:

-

3-Bromo-4-(methylsulfonyl)benzaldehyde

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and the base (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl aldehyde product.

Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

3-Bromo-4-(methylsulfonyl)benzaldehyde is a crucial building block in medicinal chemistry and organic synthesis. A thorough understanding of its properties, proper storage, and safe handling procedures are essential for its effective and safe utilization in a research and development setting. The provided experimental protocol for the Suzuki-Miyaura coupling serves as a practical example of its application in the synthesis of complex molecular architectures. Researchers should always consult the relevant Safety Data Sheet (SDS) before using this compound and perform a thorough risk assessment for any new experimental procedure.

References

3-Bromo-4-(methylsulfonyl)benzaldehyde safety data sheet (SDS) information

An In-depth Technical Guide on the Safety of 3-Bromo-4-(methylsulfonyl)benzaldehyde

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for 3-Bromo-4-(methylsulfonyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of a dedicated SDS for this specific compound, this guide incorporates data from the safety data sheets of structurally similar compounds to provide a thorough safety profile. These related compounds include 3-bromobenzaldehyde, 4-bromobenzaldehyde, and 4-(methylsulfonyl)benzaldehyde.

Chemical and Physical Properties

3-Bromo-4-(methylsulfonyl)benzaldehyde is a white to yellow solid at room temperature.[1] It is a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[2]

Table 1: Physical and Chemical Properties of 3-Bromo-4-(methylsulfonyl)benzaldehyde and Related Compounds

| Property | 3-Bromo-4-(methylsulfonyl)benzaldehyde | 3-Bromobenzaldehyde | 4-(Methylsulfonyl)benzaldehyde |

| CAS Number | 254878-96-1[1] | 3132-99-8[3] | 5398-77-6[4] |

| Molecular Formula | C₈H₇BrO₃S[1] | C₇H₅BrO[5] | C₈H₈O₃S[6] |

| Molecular Weight | 263.11 g/mol [1] | 185.02 g/mol [5] | 184.21 g/mol [6] |

| Physical State | Solid[1] | Solid[7] | Solid |

| Appearance | White to yellow[1] | - | - |

| Flash Point | Not available | 96 °C (204.8 °F)[7] | Not available |

| Boiling Point | Not available | 229 °C (444.2 °F)[7] | Not available |

| Specific Gravity | Not available | 1.587[7] | Not available |

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for Structurally Similar Compounds

| Hazard | GHS Classification (for 3-Bromobenzaldehyde and/or 4-(Methylsulfonyl)benzaldehyde) | Hazard Statement Codes |

| Acute Oral Toxicity | Category 4[3][5] | H302: Harmful if swallowed[3][5] |

| Skin Corrosion/Irritation | Category 2[3][4][5] | H315: Causes skin irritation[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2/2A[3][4][5] | H319: Causes serious eye irritation[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[3][4][5] | H335: May cause respiratory irritation[3][4][5] |

Hazard Pictogram (Anticipated) :

Anticipated GHS Pictogram based on related compounds.

Signal Word (Anticipated) : Warning[3][4][5]

First-Aid Measures

Based on the information for related compounds, the following first-aid measures are recommended in case of exposure.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[3][7][8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.[3][7][8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3][7][8] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[3][7][8] |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure safety. The following recommendations are based on best practices for similar chemical compounds.

Handling and Storage

-

Handling : Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[7] Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.[8]

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[3][7] For optimal stability, it is recommended to store sealed in a dry environment, either at room temperature or refrigerated (2-8°C).[9]

Personal Protective Equipment (PPE)

Recommended PPE workflow for handling the compound.

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen bromide.[4][7]

-

Accidental Release : Use personal protective equipment. Avoid dust formation. Sweep up and shovel into suitable containers for disposal. Avoid release to the environment.[4]

Toxicological Information

Specific toxicological data for 3-Bromo-4-(methylsulfonyl)benzaldehyde is not available. The information below is for 3-bromobenzaldehyde.

Table 4: Acute Toxicity Data for 3-Bromobenzaldehyde

| Route | Species | Value | Reference |

| Oral LD50 | Mouse | 1850 mg/kg | [8] |

| Oral LD50 | Rat | 1126 mg/kg | [8] |

| Skin LD50 | Rabbit | >5 g/kg | [8] |

Role in Drug Development and Experimental Protocols

3-Bromo-4-(methylsulfonyl)benzaldehyde is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10]

Synthetic Utility

The compound's functional groups (aldehyde, bromo, and methylsulfonyl) allow for a variety of chemical transformations, making it a versatile scaffold for creating complex molecules.[9] A common synthetic route to this compound is the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[9]

Simplified pathway illustrating the use of the compound in drug development.

General Experimental Protocol for Safe Handling during Synthesis

The following is a generalized protocol for handling 3-Bromo-4-(methylsulfonyl)benzaldehyde in a research setting, based on safety information for related compounds.

-

Preparation : Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.[8]

-

Personal Protective Equipment : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Weighing and Transfer : Handle the solid compound carefully to avoid creating dust. Use appropriate tools for transfer.

-

Reaction Setup : If heating is required, be aware that related compounds may be combustible at high temperatures.[7] Keep away from sources of ignition.[7]

-

Work-up and Purification : Handle solvents and reagents according to their respective SDSs.

-

Waste Disposal : Dispose of chemical waste in properly labeled containers according to institutional and local regulations.[4]

-

Decontamination : Clean the work area thoroughly after use. Wash hands upon completion of work.[8]

References

- 1. 3-Bromo-4-(methylsulfonyl)benzaldehyde | 254878-96-1 [sigmaaldrich.com]

- 2. 3-Bromo-4-(methylsulfonyl)benzaldehyde [myskinrecipes.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 3-Bromo-4-(methylsulfonyl)benzaldehyde|CAS 254878-96-1 [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Commercial Sourcing and Synthetic Applications of 3-Bromo-4-(methylsulfonyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of the versatile building block, 3-Bromo-4-(methylsulfonyl)benzaldehyde. This compound, featuring a unique combination of a reactive aldehyde, a synthetically tractable bromide, and an electron-withdrawing methylsulfonyl group, serves as a valuable precursor in the development of novel therapeutics and complex organic molecules.

Commercial Availability

A number of chemical suppliers offer 3-Bromo-4-(methylsulfonyl)benzaldehyde, typically with high purity suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Number | Physical Form |

| Benchchem | 254878-96-1 | Information not available | Information not available | B112366 | White to yellow solid |

| MySkinRecipes | 254878-96-1 | ≥97% | 250 mg, 1 g | #172916 | White to yellow solid |

| Sigma-Aldrich | 254878-96-1 | ≥97% | Information not available | Information not available | White to yellow solid |

| BLD Pharm | 254878-96-1 | Information not available | Information not available | Information not available | White to yellow solid |

| AccessRio | 254878-96-1 | 97% | 25 g, 50 g, 100 g | HFC1491 | White to yellow solid |

| 2a biotech | 254878-96-1 | 96%+ | Information not available | 2A-0129735 | Information not available |

Synthetic Protocols and Applications

3-Bromo-4-(methylsulfonyl)benzaldehyde is a key intermediate in various organic transformations, particularly in the construction of complex aromatic frameworks for medicinal chemistry.[1] Its aldehyde and bromo functional groups allow for selective cross-coupling and condensation reactions.[1]

Synthesis of 3-Bromo-4-(methylsulfonyl)benzaldehyde

The synthesis of this compound can be achieved through several routes. One common laboratory-scale approach involves the regioselective bromination of 4-(methylsulfonyl)benzaldehyde.[2] The strongly electron-withdrawing sulfonyl group directs the bromination to the meta position.[2]

Key Synthetic Transformations

1. Suzuki-Miyaura Coupling:

The bromine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Disclaimer: The following is a generalized protocol and may require optimization for specific substrates and scales.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

2. Reductive Amination:

The aldehyde functionality is a versatile handle for the synthesis of amines via reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate with a primary or secondary amine, followed by in-situ reduction.

Generalized Experimental Protocol for Reductive Amination:

Disclaimer: The following is a generalized protocol and may require optimization for specific substrates and scales.

-

Imine Formation: Dissolve 3-Bromo-4-(methylsulfonyl)benzaldehyde (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: After stirring for a period to allow for imine formation, add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise at a controlled temperature (often 0 °C to room temperature).

-